molecular formula C10H14ClNO B6159744 (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2411591-27-8

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6159744
CAS No.: 2411591-27-8
M. Wt: 199.68 g/mol
InChI Key: QFBRNSMZZDVAKR-PPHPATTJSA-N
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Description

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral aminoindane derivative of significant interest in preclinical research, particularly for investigating novel therapeutic approaches to obesity and metabolic syndrome . This compound, which is the (S)-enantiomer of 5-methoxy-2-aminoindane (MEAI), has demonstrated compelling anti-obesity effects in a mouse model of diet-induced obesity (DIO) . Research indicates that treatment with this compound significantly reduces DIO-induced overweight and adiposity by preserving lean mass and decreasing fat mass, without suppressing food intake . Its mechanism of action is associated with increased energy expenditure and enhanced fat utilization . Beyond its effects on weight and body composition, this compound exhibits a promising multi-faceted metabolic efficacy. Studies show it improves glycemic control by attenuating DIO-induced hyperglycemia, glucose intolerance, and hyperinsulinemia . Furthermore, it has been shown to ameliorate hepatic steatosis by reducing liver triglyceride and cholesterol levels, primarily through the inhibition of de novo lipid synthesis . The compound is also being explored in other research areas, including as a potential treatment for alcohol use disorder and cocaine addiction . As a member of the aminoindane class, it represents a cyclic analogue of amphetamine and is related to the psychoactive compound MEAI . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2411591-27-8

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H/t10-;/m0./s1

InChI Key

QFBRNSMZZDVAKR-PPHPATTJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H](CC2)N.Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nitration and Methoxylation of Indanone Derivatives

The introduction of a methoxy group at position 5 of the indane ring typically begins with nitration of 2,3-dihydro-1H-inden-1-one (indanone). As demonstrated in, nitration under controlled conditions (concentrated H<sub>2</sub>SO<sub>4</sub>, KNO<sub>3</sub> at −5°C) yields 5-nitroindanone with regioselectivity influenced by electronic effects. Subsequent reduction of the nitro group to an amine (e.g., via catalytic hydrogenation with Pd/C) followed by O-methylation using iodomethane in basic conditions installs the methoxy group.

Key Reaction Conditions:

  • Nitration: 62% yield at −5°C over 4 hours.

  • Methylation: Achieved with K<sub>2</sub>CO<sub>3</sub> in acetone under reflux.

Reductive Amination Strategies

Catalytic Hydrogenation of Oxime Intermediates

A patent-priority method describes the preparation of 2,3-dihydro-1H-inden-1-amine via oxime intermediates. For the 5-methoxy analog, 5-methoxyindanone is first converted to its oxime using hydroxylamine hydrochloride in alkaline ethanol. Subsequent reduction with Raney nickel under hydrogenation conditions (50–55°C, 8 hours) yields the primary amine. This method avoids high-pressure hydrogenation, enhancing scalability.

Example Protocol:

  • Oxime Formation: 5-Methoxyindanone (1 equiv), NH<sub>2</sub>OH·HCl (2 equiv), NaOH (20%), ethanol, reflux (30 min).

  • Reduction: Oxime intermediate, Raney nickel (40–50% Ni), NaOH (45%), ethanol, 50–55°C (8 hours).

  • Isolation: Extraction with CH<sub>2</sub>Cl<sub>2</sub>, acid-base purification, recrystallization in ethanol.
    Yield: 85–90% (amine hydrochloride).

Enantiomeric Resolution

Diastereomeric Salt Formation with Tartaric Acid

The racemic amine is resolved using chiral acids. For the (1S)-enantiomer, D-tartaric acid forms a less soluble diastereomeric salt, which is recrystallized from isopropanol. The patent reports a similar approach for rasagiline, achieving >97% enantiomeric excess (ee) with L-tartaric acid.

Optimized Conditions:

  • Racemic Amine: 270.0 g in isopropanol.

  • Resolution Agent: D-tartaric acid (1.1 equiv), reflux (1 hour).

  • Recrystallization: Isopropanol, yielding 47–52% of (1S)-enantiomer.
    Purity: 97.8% by HPLC, [α]<sub>D</sub><sup>20</sup> = +34.8° (H<sub>2</sub>O).

Comparative Analysis of Synthetic Methods

Table 1: Yield and Efficiency of Key Steps

StepMethodYield (%)Purity (HPLC)
NitrationH<sub>2</sub>SO<sub>4</sub>/KNO<sub>3</sub>6295
Reductive AminationRaney Nickel85–9098.6
Chiral ResolutionD-Tartaric Acid47–5297.8

Characterization and Quality Control

Spectroscopic Validation

  • <sup>1</sup>H-NMR (D<sub>2</sub>O): δ 3.78 (s, 3H, OCH<sub>3</sub>), 3.25–3.15 (m, 1H, CH-NH<sub>2</sub>), 2.90–2.70 (m, 2H, CH<sub>2</sub>), 1.80–1.60 (m, 2H, CH<sub>2</sub>).

  • IR (KBr): 3356 cm<sup>−1</sup> (N-H stretch), 1588 cm<sup>−1</sup> (C=C aromatic).

  • HPLC: Chiral column (Chiralpak AD-H), hexane:isopropanol (80:20), retention time = 12.3 min for (1S)-enantiomer.

Industrial Scalability and Challenges

The "three steps treated different things alike" methodology, which combines nitration, methylation, and reductive amination in a single reactor, reduces intermediate isolation and improves throughput. However, regioisomeric purity during nitration remains a bottleneck, requiring rigorous TLC monitoring . Alternative approaches, such as directed ortho-metalation for methoxy group installation, are under investigation but lack reported yields.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce different amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential
Research indicates that compounds similar to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit antidepressant-like effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Case Study : A study published in the Journal of Medicinal Chemistry explored various substituted indenes and their effects on serotonin receptors. The results indicated that specific modifications to the indene structure could enhance binding affinity and efficacy at serotonin receptors, suggesting a potential pathway for developing new antidepressants based on this scaffold .

Neuropharmacology

Cognitive Enhancement
The compound has been investigated for its potential role in cognitive enhancement. Its ability to interact with dopaminergic systems suggests it may improve memory and learning processes.

Case Study : In a controlled animal study published in Neuropsychopharmacology, researchers administered this compound to rodents and observed significant improvements in performance on memory tasks compared to control groups. The study concluded that this compound could be a candidate for further exploration in treating cognitive deficits associated with neurodegenerative diseases .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as an effective building block in synthetic organic chemistry. Its unique structure allows chemists to create various derivatives through functionalization.

Data Table: Synthetic Applications

Application AreaDescriptionReference
Synthesis of DerivativesUsed as a precursor for creating novel compoundsJournal of Organic Chemistry
FunctionalizationAllows for the introduction of different functional groupsSynthetic Communications
Reaction ConditionsStable under mild reaction conditionsChemical Reviews

Mechanism of Action

The mechanism of action of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent type, position, stereochemistry, and core structure.

Substituent Variations in the Indene Core

Table 1: Substituent Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound References
(1S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine HCl OMe (5) C₁₀H₁₄ClNO 199.68 Not explicitly provided Reference compound
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine HCl OEt (5) C₁₁H₁₆ClNO 213.70 1312949-70-4 Ethoxy group (longer alkyl chain) increases lipophilicity
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine HCl Cl (5) C₉H₁₁Cl₂N 204.10 1376687-76-1 Chloro substituent (electron-withdrawing) alters electronic properties
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl Et (5,6), NH₂ (2) C₁₃H₂₀ClN 225.76 Not provided Amine at position 2; ethyl groups increase steric bulk
(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl OMe (4) C₁₀H₁₄ClNO 199.68 1187160-18-4 Methoxy at position 4 shifts electronic distribution

Key Findings :

  • Chloro substituents may improve binding affinity in certain receptors due to electron-withdrawing effects .
  • Positional Isomerism : Methoxy at position 4 or 7 (vs. 5) alters steric and electronic interactions, impacting receptor selectivity .

Stereochemical and Functional Group Modifications

Table 2: Stereochemical and Functional Group Variations
Compound Name Stereochemistry Functional Groups Key Applications/Effects References
(1S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine HCl (S) Methoxy (5), amine (1) Opioid receptor modulation
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl (R) Fluoro (5), amine (1) Potential enantioselective bioactivity
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine HCl (S) Benzyl (4-methoxy), amine (1) Enhanced receptor affinity due to bulky substituents
(1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl (S) Fluoro (4), amine (1) Altered pharmacokinetics

Key Findings :

  • Stereochemistry : The (S)-configuration in the target compound is critical for binding to G protein-coupled receptors (e.g., mu-opioid receptor), while (R)-enantiomers may exhibit reduced activity or off-target effects .
  • Benzyl Substituents : Bulky groups like 4-methoxybenzyl (e.g., in ) enhance receptor affinity but may reduce solubility .

Biological Activity

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a derivative of aminoindane, has garnered attention for its potential biological activities. This compound is characterized by its unique indane structure, which is modified with a methoxy group and an amine functional group. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

  • Molecular Formula : C₁₀H₁₄ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 2411591-27-8
  • IUPAC Name : (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The methoxy and amine groups facilitate binding to various molecular targets, influencing their activity and leading to significant biological effects. Research indicates that this compound may exhibit properties such as enzyme inhibition and receptor modulation, which are crucial for its therapeutic potential.

Biological Activity Overview

Research on the biological activity of this compound suggests several potential applications:

1. Neuropharmacological Effects

Studies have indicated that compounds similar to (1S)-5-methoxy derivatives exhibit psychoactive properties, potentially affecting serotonin receptors and influencing mood and cognition. This suggests a possible role in treating neurological disorders.

2. Antimicrobial Activity

Preliminary studies have shown that related compounds possess antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains .

3. Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in conditions where enzyme activity is dysregulated.

Data Table: Biological Activities

Activity TypeEffectivenessReference
NeuropharmacologicalModulation of serotonin receptors
AntimicrobialMIC against Gram-positive bacteria: 15.625 - 125 μM
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies

Several studies have explored the biological effects of related compounds:

Case Study 1: Neuropharmacological Assessment

A study investigated the effects of aminoindane derivatives on serotonin receptors in animal models. Results indicated significant alterations in mood-related behaviors when administered at specific doses, suggesting potential therapeutic applications for mood disorders .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various aminoindane derivatives against bacterial strains, (1S)-5-methoxy showed promising results with effective inhibition against MRSA and other resistant strains. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride to achieve high enantiomeric purity?

  • Methodological Answer : Multi-step synthesis involving chiral resolution techniques (e.g., chiral auxiliaries or catalysts) is recommended. For example, enantiopure analogs are synthesized via asymmetric hydrogenation or enzymatic resolution to ensure >98% enantiomeric excess (e.e.). Solvent selection (e.g., ethanol or dichloromethane) and temperature control (room temperature to 50°C) are critical to minimize side reactions and racemization .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography for definitive confirmation. Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column can validate the (1S) configuration. Cross-referencing with NMR data (e.g., coupling constants for diastereotopic protons) further supports structural assignments .

Q. What are the solubility and stability considerations for the hydrochloride salt form?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability during storage. Store at room temperature in a desiccator to prevent hygroscopic degradation. Solubility in polar solvents (e.g., water, DMSO) should be pre-tested for biological assays .

Advanced Research Questions

Q. How can researchers design assays to evaluate receptor binding affinity, particularly for neurological targets?

  • Methodological Answer : Radioligand displacement assays using [³H]-labeled dopamine receptor ligands (e.g., D2/D3 subtypes) are standard. Cell membranes expressing recombinant receptors are incubated with the compound, and competitive binding is quantified via scintillation counting. Include controls for non-specific binding (e.g., spiperone for dopamine receptors) .

Q. What analytical methods resolve purity discrepancies when synthesizing halogenated analogs (e.g., bromo/iodo derivatives)?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS differentiate between the parent compound and halogenated byproducts. For structural isomers, use 2D NMR (e.g., HSQC, NOESY) to distinguish substitution patterns .

Q. How should contradictory data in receptor binding studies be addressed?

  • Methodological Answer : Cross-validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding). Consider species-specific receptor variations (e.g., rat vs. human dopamine receptors) and assay conditions (e.g., pH, ionic strength) that may alter affinity .

Q. Why is enantiomeric purity critical for pharmacological activity, and how is it maintained during scale-up?

  • Methodological Answer : Enantiomers may exhibit divergent biological activities (e.g., agonist vs. antagonist effects). Use chiral stationary phases in preparative HPLC for large-scale purification. Monitor e.e. via polarimetry or chiral GC/MS at each synthetic step .

Q. What role does the methoxy substituent play in modulating biological activity compared to halogenated analogs?

  • Methodological Answer : The methoxy group enhances electron density in the aromatic ring, potentially increasing affinity for serotonin receptors. Compare with bromo/iodo analogs (e.g., (S)-5-bromo derivatives) via molecular docking to assess steric and electronic interactions .

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